Hydrophobicity: Styrylalanine vs. Phenylalanine
The computed partition coefficient (XLogP3-AA) of Fmoc-L-Styrylalanine is 5.3, which is approximately 0.7 log units higher than that of Fmoc-L-phenylalanine (XLogP3-AA = 4.6) [1]. This corresponds to a roughly 5-fold greater predicted octanol-water partition coefficient, attributable to the extended conjugation and additional carbon atoms of the styryl group. A parallel experimentally measured logP of 5.38 (chem960.com) corroborates the elevated hydrophobicity of the styrylalanine derivative .
| Evidence Dimension | Computed hydrophobicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.3; experimental LogP = 5.38 |
| Comparator Or Baseline | Fmoc-L-Phe-OH: XLogP3-AA = 4.6; experimental LogP = 4.61 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.7; Δ experimental LogP ≈ +0.77 |
| Conditions | Computed via XLogP3 algorithm (PubChem); experimental LogP from chem960.com and molbase.cn |
Why This Matters
For procurement decisions in peptide drug discovery, a ΔlogP of +0.7 can translate into substantially altered membrane permeability, pharmacokinetic distribution, and HPLC retention behavior, making Fmoc-L-Styrylalanine the preferred choice when elevated peptide hydrophobicity is required.
- [1] PubChem CID 4395787 computed properties: XLogP3-AA = 5.3; Fmoc-L-phenylalanine XLogP3-AA = 4.6 (corpora.tika.apache.org). View Source
